2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-(3-propoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
Overview
Description
2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-(3-propoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thiadiazole ring, a chromeno-pyrrole system, and a propoxyphenyl group. These structural features contribute to its unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-(3-propoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the thiadiazole ring through the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide . The chromeno-pyrrole system is then constructed through cyclization reactions involving appropriate precursors.
Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the laboratory-scale synthesis to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-(3-propoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-(3-propoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiadiazole ring and chromeno-pyrrole system are known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to the observed biological effects . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-(3-propoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, including antimicrobial and anticancer properties.
Chromeno-pyrrole derivatives: Compounds with this structural motif are known for their diverse chemical and biological properties, making them valuable in various research applications.
Propoxyphenyl derivatives: These compounds are characterized by the presence of a propoxyphenyl group, which can enhance their chemical stability and biological activity.
The uniqueness of this compound lies in its combination of these structural features, resulting in a compound with distinct chemical and biological properties.
Properties
IUPAC Name |
2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1-(3-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S/c1-4-12-31-16-9-7-8-15(13-16)20-19-21(29)17-10-5-6-11-18(17)32-22(19)24(30)28(20)25-27-26-23(33-25)14(2)3/h5-11,13-14,20H,4,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDNKANEUOCTIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NN=C(S4)C(C)C)OC5=CC=CC=C5C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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